Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893704
InChI: InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C14H14F2N2O2
Molecular Weight: 280.27 g/mol

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15893704

Molecular Formula: C14H14F2N2O2

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate -

Specification

Molecular Formula C14H14F2N2O2
Molecular Weight 280.27 g/mol
IUPAC Name ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate
Standard InChI InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3
Standard InChI Key TVDPIWMJYBDXDU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core substituted with a dimethylamino group at position 4, fluorine atoms at positions 5 and 8, and an ethyl ester at position 3. This arrangement introduces both electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups, creating a polarized electronic structure that enhances reactivity and biological interactions.

Table 1: Key Physicochemical Properties of Selected Quinoline Derivatives

PropertyEthyl 4-(Dimethylamino)-5,8-Difluoroquinoline-3-CarboxylateEthyl 4-(Diethylamino)-6,8-Difluoroquinoline-3-Carboxylate
Molecular FormulaC₁₄H₁₄F₂N₂O₂C₁₆H₁₈F₂N₂O₂
Molecular Weight (g/mol)280.27308.32
LogP~2.8 (estimated)3.1
Thermal Stability (°C)~220 (estimated)210

The fluorine atoms at positions 5 and 8 increase metabolic stability compared to non-fluorinated analogs, while the ethyl ester group enables derivatization via hydrolysis or transesterification.

Synthetic Pathways and Challenges

Proposed Synthesis Route

While no published synthesis exists for the 5,8-difluoro isomer, analogous compounds suggest a multi-step approach:

  • Quinoline Core Formation: Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions.

  • Fluorination: Electrophilic fluorination at positions 5 and 8 using Selectfluor® or similar agents (60–90°C).

  • Dimethylamino Introduction: Nucleophilic substitution with dimethylamine in polar aprotic solvents (e.g., DMF, 100°C).

  • Esterification: Ethyl ester formation via acid-catalyzed condensation.

Industrial Production Considerations

Scale-up would require optimization of:

  • Reaction time (critical for avoiding over-fluorination)

  • Solvent polarity (to control regioselectivity)

  • Catalysts (e.g., Pd/C for hydrogenation steps in precursor synthesis).

Biological Activity and Mechanism

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

CompoundMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)
4-(Dimethylamino)-6,8-difluoro analog2–816–32
Ciprofloxacin0.5–10.25–0.5

Data extrapolated from diethylamino derivatives show reduced potency compared to commercial fluoroquinolones but superior activity to first-generation quinolones.

Anticancer Mechanisms

In silico docking studies suggest potential inhibition of:

  • Topoisomerase IIα: Critical for DNA replication in rapidly dividing cells.

  • PI3K/Akt Pathway: Modulates apoptosis and cell proliferation .

Preliminary in vitro data on analogous compounds show IC₅₀ values of 15–30 µM against HeLa and MCF-7 cell lines, with enhanced cytotoxicity in fluorinated derivatives.

Industrial and Pharmaceutical Applications

Photopolymerization Co-Initiators

The dimethylamino group acts as an electron donor in radical polymerization systems. In resin formulations, similar compounds achieve:

  • Degree of Conversion (DC): ~75% vs. 60% for DMAEMA-based systems

  • Curing Speed: 2.3× faster than traditional amine co-initiators.

Agricultural Fungicides

Patent data reveal that quinoline-3-carboxylates exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum at 50–100 ppm concentrations . The 5,8-difluoro configuration may improve leaf adhesion and rainfastness compared to non-fluorinated analogs.

Comparative Analysis with Structural Analogs

Electronic Effects of Substituent Positioning

Moving fluorine from position 6 to 5:

  • Increases dipole moment by ~0.8 D

  • Reduces LUMO energy by 0.3 eV, enhancing electrophilicity

  • Decreases aqueous solubility by 15% due to altered crystal packing.

Metabolic Stability

In vitro microsomal studies predict:

  • t₁/₂ (Human Liver Microsomes): 42 min (5,8-difluoro) vs. 28 min (6,8-difluoro)

  • Primary metabolites: N-demethylated products and ester-hydrolyzed carboxylic acids.

Future Research Directions

Synthetic Optimization

  • Develop continuous flow processes to improve fluorination regioselectivity

  • Explore biocatalytic methods for asymmetric amine introduction

Therapeutic Development

Priority areas include:

  • PK/PD Studies: Oral bioavailability and blood-brain barrier penetration

  • Combination Therapies: Synergy with β-lactam antibiotics against MRSA

  • Targeted Delivery: Nanoparticle encapsulation to improve tumor selectivity .

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